1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine
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Overview
Description
1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two benzothiophene groups attached to a piperazine ring. It is primarily used in scientific research and as a synthetic intermediate .
Mechanism of Action
Target of Action
It is identified as an impurity of brexpiprazole , which is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders . Brexpiprazole primarily targets serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D2) in the brain .
Mode of Action
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors .
Biochemical Pathways
Based on its association with brexpiprazole, it may influence the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
Pharmacokinetics
The compound’s molecular weight is 3505 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Considering its association with brexpiprazole, it might have potential effects on mental disorders including cns disorders .
Biochemical Analysis
Biochemical Properties
It is known that it is an impurity of Brexpiprazole , which is a dopamine D2 receptor partial agonist
Cellular Effects
Given its potential interaction with the dopamine D2 receptor , it could influence cell signaling pathways related to dopamine, potentially affecting gene expression and cellular metabolism
Molecular Mechanism
As a potential dopamine D2 receptor partial agonist , it may bind to this receptor and modulate its activity, leading to changes in downstream signaling pathways, enzyme activity, and gene expression
Preparation Methods
The synthesis of 1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine involves several steps. One common method includes the reaction of benzothiophene derivatives with piperazine under controlled conditions. The reaction typically requires a solvent such as xylene and may involve the use of activated carbon for purification . Industrial production methods often involve similar steps but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored as a potential therapeutic agent for central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine is unique due to its dual benzothiophene structure. Similar compounds include:
1-(1-Benzothiophen-4-yl)piperazine: A simpler structure with one benzothiophene group.
tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: Another derivative with different functional groups.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S2.2ClH/c1-3-14(15-7-12-23-18(15)5-1)20-13-16-17(4-2-6-19(16)24-20)22-10-8-21-9-11-22;;/h1-7,12-13,21H,8-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMDVZJGHNLITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=CC=C2)C4=C5C=CSC5=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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